N-Methyl-3-(2-pyridyl)piperidine
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Overview
Description
N-Methyl-3-(2-pyridyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine ring at the 3-position and a methyl group at the nitrogen atom
Synthetic Routes and Reaction Conditions:
Route 1: One common method involves the reaction of 2-bromopyridine with N-methylpiperidine in the presence of a palladium catalyst.
Industrial Production Methods:
- Industrially, the compound can be synthesized using continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, palladium catalysts.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
N-Methyl-3-(2-pyridyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-3-(2-pyridyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-Methylpiperidine: Lacks the pyridine ring, making it less versatile in receptor binding studies.
3-(2-Pyridyl)piperidine: Lacks the methyl group on the nitrogen, which can affect its binding affinity and selectivity.
N-Methyl-4-(2-pyridyl)piperidine: Substitution at the 4-position instead of the 3-position can lead to different biological activities.
Uniqueness: N-Methyl-3-(2-pyridyl)piperidine is unique due to its specific substitution pattern, which allows for a distinct set of interactions with biological targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
Properties
CAS No. |
85237-62-3 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-(1-methylpiperidin-3-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-13-8-4-5-10(9-13)11-6-2-3-7-12-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
QSRDMJLZGFNRPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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